molecular formula C6H12N2O B11722254 3,4-Dimethylpiperazin-2-one CAS No. 496971-06-3

3,4-Dimethylpiperazin-2-one

Cat. No.: B11722254
CAS No.: 496971-06-3
M. Wt: 128.17 g/mol
InChI Key: ZABGQRMKTCBTIT-UHFFFAOYSA-N
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Description

3,4-Dimethylpiperazin-2-one is a heterocyclic organic compound with the molecular formula C6H12N2O It is a derivative of piperazine, characterized by the presence of two methyl groups at the 3 and 4 positions and a ketone group at the 2 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dimethylpiperazin-2-one can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with appropriate reagents. For instance, the reaction of 1,2-diamine with a suitable carbonyl compound under acidic or basic conditions can yield the desired piperazinone.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethylpiperazin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like halides or amines can be used under appropriate conditions to achieve substitution.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: 3,4-Dimethylpiperazin-2-ol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3,4-Dimethylpiperazin-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of certain biological pathways.

    Industry: The compound can be used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 3,4-Dimethylpiperazin-2-one involves its interaction with specific molecular targets. The ketone group can form hydrogen bonds with active sites of enzymes or receptors, modulating their activity. The methyl groups can influence the compound’s hydrophobic interactions, affecting its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3,3-Dimethylpiperazin-2-one: Similar structure but with both methyl groups at the 3 position.

    2,2-Dimethylpiperazin-2-one: Methyl groups at the 2 position.

    4-Methylpiperazin-2-one: Single methyl group at the 4 position.

Uniqueness

3,4-Dimethylpiperazin-2-one is unique due to the specific positioning of its methyl groups, which can influence its chemical reactivity and biological activity. This distinct structure can lead to different interactions with molecular targets compared to its analogs, making it a valuable compound for various applications.

Properties

CAS No.

496971-06-3

Molecular Formula

C6H12N2O

Molecular Weight

128.17 g/mol

IUPAC Name

3,4-dimethylpiperazin-2-one

InChI

InChI=1S/C6H12N2O/c1-5-6(9)7-3-4-8(5)2/h5H,3-4H2,1-2H3,(H,7,9)

InChI Key

ZABGQRMKTCBTIT-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)NCCN1C

Origin of Product

United States

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